6-Bromo-7-fluoro-1,3-benzoxazol-2-amine
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Overview
Description
6-Bromo-7-fluoro-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C7H4BrFN2O It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-1,3-benzoxazol-2-amine typically involves the bromination and fluorination of a benzoxazole precursor. One common method involves the reaction of 2-aminophenol with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as acetic acid or dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-7-fluoro-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,3-benzoxazol-2-amine: A similar compound with a fluorine atom but lacking the bromine atom.
4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: A related compound with a sulfur atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
6-Bromo-7-fluoro-1,3-benzoxazol-2-amine is unique due to the presence of both bromine and fluorine atoms in its structure. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromo-7-fluoro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYVUNGDSJWSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(O2)N)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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